molecular formula C15H16N2O4S B2615475 phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate CAS No. 692732-84-6

phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Cat. No. B2615475
CAS RN: 692732-84-6
M. Wt: 320.36
InChI Key: VULSLSXXJSDXRB-UHFFFAOYSA-N
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Description

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a chemical compound with the CAS Number: 692732-84-6 and a molecular weight of 320.37 .


Synthesis Analysis

The synthesis of carbamates like phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate often involves the reaction of amines with organic carbonates . A phosgene-free synthesis of carbamates from amines can be regarded as a step in this direction . The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows :

where R’ = alkyl, aryl .


Molecular Structure Analysis

The molecular formula of phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is C15H16N2O4S. The InChI code for this compound is 1S/C15H16N2O4S/c1-17(2)22(19,20)14-10-8-12(9-11-14)16-15(18)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) .


Chemical Reactions Analysis

Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals . They can also be used as protecting groups for amine functionality . The carbamoylation reaction has recently attracted considerable attention because it provides a non-phosgene route to N-alkyl carbamate .


Physical And Chemical Properties Analysis

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a solid substance . It has a molecular weight of 320.37 .

Scientific Research Applications

Synthesis Methods and Catalysis

  • Thermodynamic Analysis in Synthesis : A study examined the thermodynamic aspects of synthesizing methyl N-phenyl carbamate, which is structurally related to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate. This involved analyzing the reaction heat, Gibbs free energy change, and equilibrium constants, providing valuable insights for experimental research and process scaling (Tian, 2008).
  • Non-Phosgene Route for Synthesis : Research into non-phosgene methods for synthesizing methyl N-phenyl carbamate, a compound closely related to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, has been conducted. This involves oxidative carbonylation of aniline, amination of dimethyl carbonate, and coupling reactions, contributing to greener chemical synthesis processes (K. Ta, 2013).

Pharmacological Action and Prodrug Formation

  • Prodrug Formation for Phenolic Drugs : Phenyl carbamates of amino acids, closely related to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, have been studied as potential prodrug forms. These carbamates aim to protect phenolic drugs against first-pass metabolism, offering a promising strategy in drug delivery systems (Hansen, Mørk, & Bundgaard, 1992).

Biological and Chemical Mechanisms

  • Inhibition Mechanisms of Butyrylcholinesterase : A study on ortho effects in inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates, which are structurally similar to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, revealed insights into the interaction between chemical substituents and enzyme inhibition. This contributes to a better understanding of Alzheimer's disease treatment (Lin et al., 2005).

Green Chemistry and Environmental Considerations

  • Green Synthesis Approaches : The development of green synthesis methods for phenyl carbamates like phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is crucial. Research in this area focuses on using non-toxic reagents and reducing environmental impact, paving the way for more sustainable chemical processes (Vala et al., 2021).

Safety and Hazards

The safety information for phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17(2)22(19,20)14-10-8-12(9-11-14)16-15(18)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSLSXXJSDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

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